
4,5-Dichloro-8-méthylquinoléine
Vue d'ensemble
Description
4,5-Dichloro-8-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H7Cl2N It is a derivative of quinoline, characterized by the presence of two chlorine atoms at the 4th and 5th positions and a methyl group at the 8th position on the quinoline ring
Applications De Recherche Scientifique
4,5-Dichloro-8-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of antimalarial and anticancer drugs.
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is studied for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Chemical Research: It is utilized as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Mécanisme D'action
Target of Action
The primary targets of 4,5-Dichloro-8-methylquinoline are currently unknown
Mode of Action
It is known that 8-hydroxyquinolines, a class of compounds to which 4,5-dichloro-8-methylquinoline belongs, are bidentate chelators of several metal ions which act as critical enzyme cofactors . This suggests that 4,5-Dichloro-8-methylquinoline may interact with its targets by chelating metal ions, thereby affecting the activity of enzymes that rely on these ions.
Biochemical Pathways
The biochemical pathways affected by 4,5-Dichloro-8-methylquinoline are currently unknown due to the lack of research on this compound
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4,5-Dichloro-8-methylquinoline is currently unknown
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-8-methylquinoline typically involves the chlorination of 8-methylquinoline. One common method includes the use of phosphoryl chloride and phosphorus pentachloride as chlorinating agents. The reaction is carried out under reflux conditions, leading to the selective chlorination at the 4th and 5th positions of the quinoline ring.
Industrial Production Methods
In an industrial setting, the production of 4,5-Dichloro-8-methylquinoline can be scaled up by optimizing the reaction conditions, such as temperature, reaction time, and the concentration of chlorinating agents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dichloro-8-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the 8th position can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: 8-formyl-4,5-dichloroquinoline or 8-carboxy-4,5-dichloroquinoline.
Reduction: Tetrahydro-4,5-dichloro-8-methylquinoline.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dichloro-8-methylquinoline: Similar in structure but with chlorine atoms at the 4th and 7th positions.
4,5-Dichloroquinoline: Lacks the methyl group at the 8th position.
8-Methylquinoline: Lacks the chlorine atoms at the 4th and 5th positions.
Uniqueness
4,5-Dichloro-8-methylquinoline is unique due to the specific positioning of the chlorine atoms and the methyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
IUPAC Name |
4,5-dichloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-2-3-7(11)9-8(12)4-5-13-10(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXRCWLZIIBTGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589016 | |
| Record name | 4,5-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-29-3 | |
| Record name | 4,5-Dichloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Chloromethyl)sulfanyl]cyclohexane](/img/structure/B1603230.png)

![Pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1603232.png)

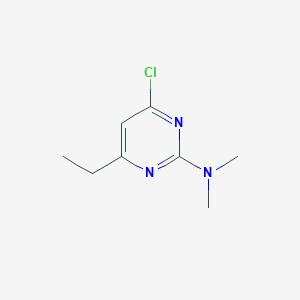
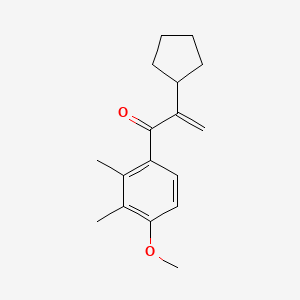
![1-(4-Ethylcyclohexyl)-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B1603238.png)

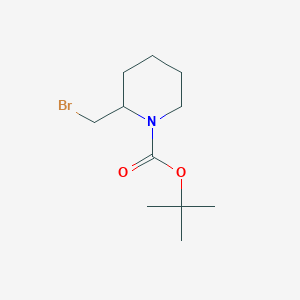
![1-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropan-2-amine](/img/structure/B1603246.png)
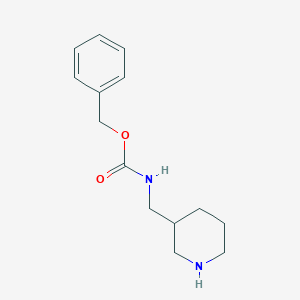
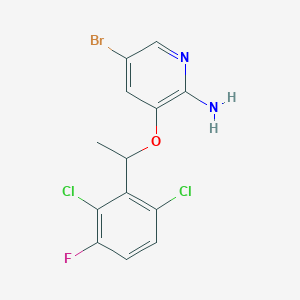
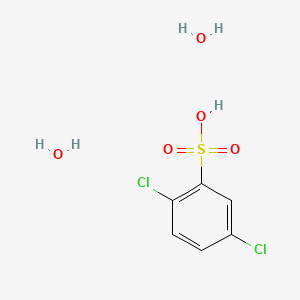
![[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride](/img/structure/B1603252.png)
